molecular formula C18H14N2O5 B3173842 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 950362-44-4

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Cat. No. B3173842
CAS RN: 950362-44-4
M. Wt: 338.3 g/mol
InChI Key: OGOGVNSXYUMOIL-UHFFFAOYSA-N
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Description

The compound “1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The molecule also includes a carboxyphenyl group, which is a derivative of phenylboronic acid . This compound is likely to have significant chemical and biological properties due to the presence of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The carboxyphenyl group is a derivative of phenylboronic acid, which has a boron atom attached to a phenyl ring . The exact molecular structure would require further analysis using techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Carboxylic Acid Derivatives in Scientific Research

Spin Label Amino Acid TOAC and Peptide Studies : The use of the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies highlights the importance of carboxylic acid derivatives in analyzing peptide secondary structure and dynamics. TOAC, as a rigid cyclic molecule attached via a peptide bond, offers valuable insights into peptide backbone dynamics, secondary structure, and interactions with membranes, proteins, and nucleic acids through techniques like EPR spectroscopy, X-ray crystallography, and NMR. This underscores the utility of carboxylic acid derivatives in probing biophysical and structural aspects of peptides and proteins (Schreier et al., 2012).

Indole Synthesis and Its Importance : Indole derivatives, including those incorporating carboxylic acid functionalities, play a crucial role in organic synthesis, serving as precursors for a wide range of biologically active compounds. The review on indole synthesis methodologies illustrates the diverse strategies employed to construct the indole core, a structure central to many natural products and pharmaceuticals. This highlights the role of carboxylic acid derivatives in facilitating the synthesis of complex organic molecules with potential applications in drug discovery and development (Taber & Tirunahari, 2011).

Biomass-Derived Levulinic Acid in Drug Synthesis : Levulinic acid, a carboxylic acid derived from biomass, exemplifies the versatility and potential of carboxylic acid derivatives in drug synthesis. Its dual functionality enables its use as a precursor for various value-added chemicals, demonstrating how carboxylic acid derivatives can contribute to more sustainable and cost-effective drug synthesis processes, with implications for cancer treatment and medical materials (Zhang et al., 2021).

Carboxylic Acid Bioisosteres in Drug Development : The exploration of carboxylic acid bioisosteres underscores their significance in improving drug profiles by overcoming limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. This review emphasizes the continuous search for novel carboxylic acid substitutes to enhance pharmacological properties, demonstrating the critical role of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

1-[2-(4-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-13-7-5-11(6-8-13)17(22)23)10-20-14-4-2-1-3-12(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOGVNSXYUMOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
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1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 4
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 5
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
Reactant of Route 6
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

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